molecular formula C10H8N2O2 B1329583 1-Naphthalenamine, 5-nitro- CAS No. 3272-91-1

1-Naphthalenamine, 5-nitro-

Cat. No.: B1329583
CAS No.: 3272-91-1
M. Wt: 188.18 g/mol
InChI Key: WEWILNPCZSSAIJ-UHFFFAOYSA-N
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Description

1-Naphthalenamine, 5-nitro- (CAS 3272-91-1), also known as 5-nitro-1-naphthylamine or 1-amino-5-nitronaphthalene, is a nitro-substituted aromatic amine. This compound is listed on Canada’s Non-domestic Substances List (NDSL), subjecting its manufacture or import to regulatory scrutiny under the New Substances Notification Regulations . The nitro group at the 5-position imparts distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis and pharmacology.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Naphthalenamine, 5-nitro- are not fully understood yet. It is known that naphthalenamine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, naphthalenamine can be metabolized by cytochrome P450 enzymes, leading to the formation of phenol and dihydrodiol metabolites .

Metabolic Pathways

Naphthalenamine can be metabolized through cytochrome P450-mediated C-oxidation

Biological Activity

1-Naphthalenamine, 5-nitro- (CAS: 3272-91-1), is an aromatic amine characterized by a nitro group at the fifth position of the naphthalene ring. This compound has garnered attention due to its potential biological activities, although research is still emerging. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol
  • Melting Point : 114-116 °C

1-Naphthalenamine, 5-nitro- exhibits various mechanisms of action primarily linked to the nitro group. Nitro compounds generally undergo reduction to generate reactive intermediates that can interact with biological macromolecules, leading to diverse effects:

  • Electrophilic Interactions : The nitro group can participate in electrophilic reactions, modifying proteins or nucleic acids and potentially leading to cytotoxicity or mutagenicity .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites. For instance, nitro-substituted aromatic amines can inhibit carbonic anhydrase, which may have implications in cancer treatment and bacterial growth inhibition.

Anticancer Potential

Research indicates that nitro compounds can exhibit antitumor activity. In animal studies involving related nitro compounds, tumors were observed in various organs; however, the incidences did not significantly differ from controls under certain exposure conditions . This raises questions about the carcinogenic potential of 1-naphthalenamine, 5-nitro-, necessitating further investigation into its long-term effects.

Study on Metabolism and Toxicity

A significant study investigated the metabolism of related nitro compounds in animal models. For instance, male Swiss-Webster mice metabolized 1-nitronaphthalene (a related compound) into products that bound microsomal macromolecules in a manner dependent on NADPH and oxygen. This binding was enhanced by pretreatment with certain enzyme inducers . The findings suggest that similar metabolic pathways could be relevant for 1-naphthalenamine, 5-nitro-, indicating potential toxicity through reactive metabolite formation.

Toxicological Assessment

In toxicological assessments involving nitro compounds, acute exposure has been linked to respiratory distress and hepatotoxicity in animal models. For example, intraperitoneal injections of related nitro compounds resulted in significant lung and liver damage . These findings underscore the need for careful evaluation of 1-naphthalenamine, 5-nitro-'s safety profile in both laboratory settings and potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Findings
Metronidazole AntimicrobialEffective against anaerobic bacteria; forms toxic intermediates
1-Nitronaphthalene Potential carcinogenTumor formation observed in rodent studies
N-(5-nitro-1-naphthyl)benzenesulfonamide Enzyme inhibitorInhibits carbonic anhydrase; potential anti-cancer properties

Scientific Research Applications

Organic Synthesis

1-Naphthalenamine, 5-nitro- is utilized as an intermediate in organic synthesis. Its derivatives are often employed in the production of dyes and pigments. The ability to modify the nitro group allows chemists to create a variety of compounds with tailored properties for specific applications. For example, it can be reduced to form amino derivatives that are crucial in synthesizing azo dyes .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Studies have shown that nitroaromatic compounds can undergo metabolic activation to form reactive intermediates that may have therapeutic effects or contribute to toxicity. Research indicates that 1-naphthalenamine, 5-nitro- may play a role in developing anticancer agents due to its ability to interact with biological macromolecules .

Toxicological Studies

Toxicological research has highlighted the significance of 1-naphthalenamine, 5-nitro- in understanding the mechanisms of carcinogenicity associated with nitroaromatic compounds. The compound can be metabolically activated to form N-hydroxy derivatives, which are implicated in DNA binding and mutagenesis. Studies involving animal models have demonstrated that exposure to nitro compounds can lead to respiratory distress and liver toxicity, emphasizing the need for careful monitoring and regulation .

Case Study 1: Carcinogenicity Assessment

A study conducted on male Sprague-Dawley rats examined the long-term effects of dietary exposure to nitronaphthalene compounds, including 1-naphthalenamine, 5-nitro-. The results indicated significant tumor development in various organs, underscoring the carcinogenic potential of these compounds when metabolized in vivo .

Case Study 2: Synthesis of Azo Dyes

In a practical application within dye chemistry, researchers successfully synthesized azo dyes using derivatives of 1-naphthalenamine, 5-nitro-. The process involved diazotization followed by coupling reactions with phenolic compounds, demonstrating the versatility of this nitro compound in creating vibrant colorants for textiles and other materials .

Q & A

Q. Basic: What safety protocols are essential when handling 5-nitro-1-naphthalenamine in laboratory settings?

Answer:
5-Nitro-1-naphthalenamine is structurally similar to 1-naphthalenamine derivatives, which are classified as carcinogens (Category 1A) under EU Regulation 1272/2008 . Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods for synthesis or handling to minimize inhalation risks.
  • Waste Management: Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination (e.g., aquatic toxicity: H411 classification) .
  • Emergency Procedures: Immediate decontamination with water for skin contact and emergency showers/eyewash stations accessible .

Q. Basic: What are the optimal experimental conditions for synthesizing 5-nitro-1-naphthalenamine?

Answer:
Nitration of 1-naphthalenamine typically involves:

  • Nitrating Agents: Mixed acids (HNO₃/H₂SO₄) at 0–5°C to control exothermic reactions .
  • Reaction Monitoring: TLC or HPLC to track intermediate formation.
  • Purification: Recrystallization from ethanol/water mixtures yields pure crystals (melting point: ~191–193°C for analogous 4-nitro derivatives) .

Table 1: Synthesis Parameters from Literature

Nitrating AgentTemperature (°C)Yield (%)Purity (HPLC)Reference
HNO₃/H₂SO₄0–575–84≥98%
Acetyl Nitrate10–156895%

Q. Basic: Which spectroscopic techniques are most effective for characterizing 5-nitro-1-naphthalenamine?

Answer:

  • ¹H/¹³C NMR: Resolve regioselectivity (e.g., aromatic proton splitting patterns at δ 8.6–7.3 ppm ).
  • FT-IR: Confirm nitro (NO₂) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 189.07 (C₁₀H₈N₂O₂) .
  • XRD: Determine crystal structure for polymorph identification .

Q. Advanced: How can regioselectivity challenges in the nitration of 1-naphthalenamine derivatives be addressed?

Answer:
Regioselectivity is influenced by:

  • Directing Groups: Electron-donating substituents (e.g., -NH₂) favor para/ortho nitration. Computational DFT studies predict electrophilic attack sites .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nitro group orientation .
  • Experimental Validation: Compare NMR data (e.g., 5-nitro vs. 6-nitro isomers) with computational predictions to resolve ambiguities .

Q. Advanced: What computational models predict the environmental fate of 5-nitro-1-naphthalenamine?

Answer:

  • QSAR Models: Estimate biodegradability (e.g., EPI Suite) using logP (2.1) and molecular weight (188.18 g/mol) .
  • Ecotoxicity Prediction: ECOSAR classifies chronic toxicity to aquatic organisms (LC₅₀: 1.2 mg/L for fish) .
  • Degradation Pathways: Hydrolysis under alkaline conditions or photolysis via UV-Vis simulations .

Q. Advanced: How can conflicting literature data on melting points or spectral properties be resolved?

Answer:

  • Reproducibility Checks: Replicate synthesis using standardized protocols (e.g., mixed acid nitration ).
  • Advanced Characterization: Use high-field NMR (500 MHz+) to resolve overlapping peaks or XRD for crystal structure confirmation .
  • Purity Assessment: Combine HPLC (>99% purity) with elemental analysis .

Q. Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Reflux in 0.1M HCl/NaOH (50°C, 24h) and monitor degradation via HPLC .
    • Thermal Stability: TGA/DSC analysis up to 250°C to detect decomposition .
  • Light Sensitivity: UV irradiation (254 nm) to simulate photolytic breakdown .

Q. Basic: What are the carcinogenicity risks associated with 5-nitro-1-naphthalenamine?

Answer:
Analogous 1-naphthalenamine derivatives are classified as carcinogenic (H350) due to aromatic amine metabolites . Mitigation strategies include:

  • Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vitro Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) .

Q. Advanced: How can catalytic systems improve the sustainability of 5-nitro-1-naphthalenamine synthesis?

Answer:

  • Electrocatalytic Methods: Anodic generation of hypervalent iodine intermediates reduces reagent waste (84% yield reported) .
  • Biocatalysis: Nitroreductase enzymes for regioselective nitration under mild conditions .

Q. Advanced: What analytical strategies differentiate 5-nitro-1-naphthalenamine from its structural isomers?

Answer:

  • Chromatography: Reverse-phase HPLC with C18 columns (retention time differences >2 min) .
  • 2D NMR (COSY, NOESY): Correlate coupling patterns to distinguish nitro group positions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-Phenyl-1-naphthylamine

  • Structure : Features a phenyl group substituted on the amine nitrogen of naphthalene.
  • Applications : Acts as a fluorescent indicator due to its rigid fused benzene rings .
  • Challenges : Quantitative identification in lubricants (e.g., Caltex Regal R&O 68) is hindered by the lack of reference standards .
  • Stability : Degrades under oxidative conditions, forming polyaromatic hydrocarbons (PAHs) as antioxidants deplete .

N,N-Dimethyl-1-naphthalenamine

  • Structure : Methyl groups replace hydrogen atoms on the amine nitrogen.
  • Physical Properties : Boiling point (412.7 K at 1.70 kPa) is significantly lower than 1-naphthalenamine, 5-nitro- due to reduced hydrogen bonding .
  • Applications : Used in organic synthesis; vapor pressure data suggest higher volatility compared to nitro derivatives .

5-Amino-1-naphthol

  • Structure: Combines an amino group at position 1 and a hydroxyl group at position 4.
  • Applications : Intermediate in dye synthesis (e.g., C.I. 76650) and pharmaceuticals (e.g., antiprotozoal agents) .
  • Reactivity : Hydroxyl group enhances solubility in polar solvents, unlike the nitro group in 1-naphthalenamine, 5-nitro- .

5-Nitro-1-naphthaldehyde

  • Structure : Nitro group at position 5 and an aldehyde group at position 1.
  • Applications : Precursor in synthesizing Schiff bases and coordination compounds. Its aldehyde functionality enables diverse derivatization compared to amine-terminated analogs .

Key Research Findings

Data Tables

Table 1: Physical Properties of Naphthalenamine Derivatives

Compound Boiling Point (°C) Molecular Weight (g/mol) Key Applications
1-Naphthalenamine, 5-nitro- Not reported 188.18 Organic synthesis, dyes
N-Phenyl-1-naphthylamine >300 219.28 Fluorescent indicators
N,N-Dimethyl-1-naphthalenamine 139.5 (at 1.7 kPa) 171.24 Volatile intermediates
5-Nitro-1-naphthaldehyde Not reported 201.18 Coordination chemistry

Preparation Methods

Detailed Preparation Methods

Nitration and Reduction Route from Naphthalene Derivatives

A comprehensive industrially viable method involves sulfonation, nitration, neutralization, and reduction steps starting from refined naphthalene, as detailed in a Chinese patent (CN105503662A). Although this patent focuses on 1-naphthylamine-5-sulfonic acid, the nitration and reduction steps are analogous and relevant for 1-naphthalenamine, 5-nitro- preparation.

Key steps:

  • Sulfonation: Refined naphthalene is sulfonated with sulfuric acid at controlled temperatures (80–90 °C) to form sulfonic acid intermediates.
  • Nitration: The sulfonated intermediate is nitrated with nitric acid at 20–40 °C, maintaining acidity at 45–46% and amino value ≥ 410 g/kg.
  • Neutralization: Dolomite suspension neutralizes excess acid.
  • Reduction: Iron powder reduces the nitro group to an amine with a reduction rate above 99%.
  • Acidification and Separation: The product is acidified and separated to yield 1-naphthylamine derivatives.

Yields and Purity:

  • Yield of 1-naphthylamine-5-sulfonic acid: 44–45% with 95–98% purity.
  • Yield of naphthalidine-8-sulfonic acid byproduct: 51–54% with 95–98% purity.

This method is optimized for industrial scale, balancing yield, purity, and cost-effectiveness.

Catalytic Hydrogenation of 1-Nitronaphthalene

Another authoritative method for preparing 1-naphthylamine (the amine without sulfonic acid group) involves catalytic hydrogenation of 1-nitronaphthalene under elevated temperature and pressure in the presence of inert, water-miscible organic solvents.

Process details:

  • Catalysts such as Raney nickel are used.
  • The reaction is carried out batchwise or continuously.
  • The process achieves high purity (≥ 99.5%) and high yield (> 99%).
  • The pH of the reaction mixture is maintained between 9 and 12.
  • The solvent system (e.g., isopropanol/water) can be recycled without further purification.

This method avoids the use of iron reduction and complex solvent systems, offering a cleaner and more efficient alternative for producing 1-naphthylamine, which can be further nitrated to 1-naphthalenamine, 5-nitro- if needed.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Sulfonation-Nitration-Reduction (Patent) Refined naphthalene Sulfuric acid, nitric acid, iron powder 44–54 95–98 Industrial scale, multi-step, cost-effective
Catalytic Hydrogenation 1-Nitronaphthalene Raney nickel catalyst, isopropanol/water solvent >99 ≥99.5 High purity, continuous/batch process
Reduction with Sodium Hydrosulfite 2-Nitronaphthalene (isomer) NaHSO4, methanol Not specified Not specified Specific to 2-naphthalenamine isomer

Research Findings and Process Optimization

  • The sulfonation-nitration-reduction method requires precise temperature control during sulfonation (80–90 °C) and nitration (20–40 °C) to optimize yield and purity.
  • Maintaining acidity and amino value during nitration is critical for product quality.
  • Iron powder reduction is effective but requires control to achieve >99% reduction rate.
  • Catalytic hydrogenation offers higher purity and yield but requires specialized catalysts and equipment.
  • Recycling solvents and catalysts improves process sustainability and economics.
  • The choice of method depends on scale, desired purity, and available infrastructure.

Properties

IUPAC Name

5-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWILNPCZSSAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062945
Record name 1-Naphthalenamine, 5-nitro-
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Molecular Weight

188.18 g/mol
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CAS No.

3272-91-1
Record name 5-Nitro-1-naphthalenamine
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Record name 5-Nitro-1-naphthalenamine
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Record name 1-Amino-5-nitronaphthalene
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Record name 1-Naphthalenamine, 5-nitro-
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Record name 5-Nitro-1-naphthalenamine
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Synthesis routes and methods I

Procedure details

A 70° C. solution of sodium sulfide (3.17 g, 32.97 mmol) and sodium bicarbonate in water (7 mL) was added dropwise to suspension of 1,5-dinitro naphthalene (2.0 g, 9.16 mmol) in methanol (30 mL) at reflux and the resultant mixture was stirred for 5 min. The mixture was cooled to 0° C., quenched with ice and stirred for a further 10 min followed by acidification with concentrated hydrochloric acid. The resulting mixture was stirred for 30 min then washed with ethyl acetate (2×50 mL). The aqueous layer was basified with aqueous ammonia and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with water (2×50 mL), brine (2×50 mL), dried over anhydrous sodium sulphate, filtrated and concentration in vacuo afforded of 5-nitronaphthalen-1-amine (710 mg, 42%) as a brown solid.
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Synthesis routes and methods II

Procedure details

To 5-nitro-1-aminonaphthalene hydrochloride were added water and ethyl acetate. To the mixture was further added a 10% aqueous sodium hydroxide until the aqueous phase became pH 8. Then, the organic phase was separated and the aqueous phase was further extracted with ethyl acetate twice. The combined organic phases were washed with an equal amount of water three times, dried over anhydrous magnesium sulfate and distilled off the solvent, to give 5-nitro-1-aminonaphthalene as a red solid.
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